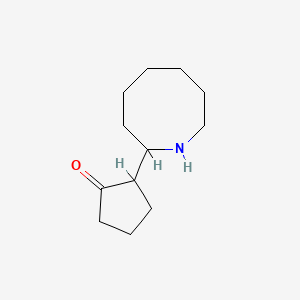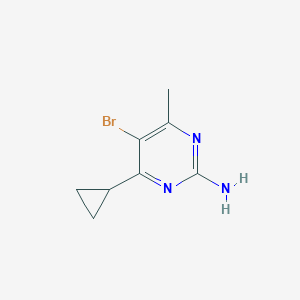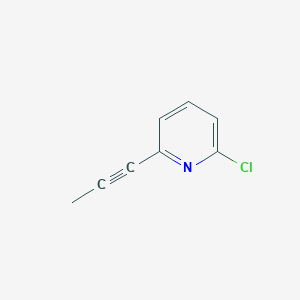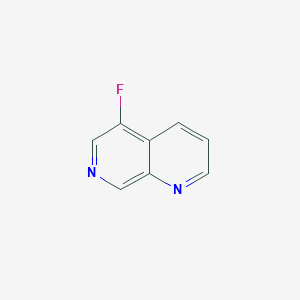
2-(Azocan-2-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azocan-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol It is characterized by a cyclopentanone ring substituted with an azocane moiety at the second position
Métodos De Preparación
The synthesis of 2-(Azocan-2-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with azocane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
2-(Azocan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
2-(Azocan-2-yl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azocan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparación Con Compuestos Similares
2-(Azocan-2-yl)cyclopentan-1-one can be compared with other similar compounds such as:
2-(Azocan-2-yl)cyclohexan-1-one: This compound has a cyclohexanone ring instead of a cyclopentanone ring, which may result in different chemical properties and reactivity.
8-(Trifluoromethyl)azocan-2-one:
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-(azocan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C12H21NO/c14-12-8-5-6-10(12)11-7-3-1-2-4-9-13-11/h10-11,13H,1-9H2 |
Clave InChI |
FSJRYPXJNUMZMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNC(CC1)C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)
![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)



![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)




![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)

amine](/img/structure/B13058282.png)
